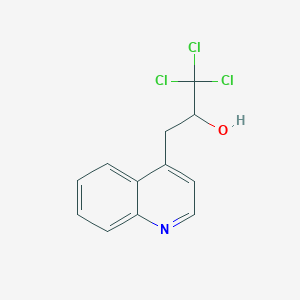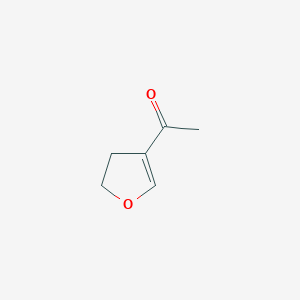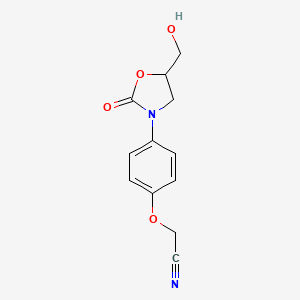![molecular formula C18H16NOP B12896681 Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]- CAS No. 358640-82-1](/img/structure/B12896681.png)
Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone is an organophosphorus compound that features a pyrrole ring substituted with a diphenylphosphino group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone typically involves the reaction of a pyrrole derivative with a diphenylphosphine reagent. One common method is the reaction of 1-(2-bromo-1H-pyrrol-1-yl)ethanone with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
While specific industrial production methods for 1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The diphenylphosphino group can be oxidized to form the corresponding phosphine oxide.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino group is replaced by other functional groups.
Coordination: The compound can act as a ligand, coordinating to metal centers in the formation of metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Coordination: Metal salts such as palladium chloride or platinum chloride are often used in coordination reactions.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: Depending on the substituent introduced, various substituted pyrrole derivatives can be formed.
Coordination: Metal complexes with varying stoichiometries and geometries can be obtained.
Wissenschaftliche Forschungsanwendungen
1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that can be studied for their electronic and structural properties.
Biology: The compound can be used to synthesize biologically active molecules that may have potential therapeutic applications.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in catalysis, particularly in processes involving transition metals.
Wirkmechanismus
The mechanism of action of 1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone primarily involves its role as a ligand. The diphenylphosphino group can coordinate to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(diphenylphosphino)methane: This compound is also a bidentate ligand but lacks the pyrrole ring.
1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand with a different backbone structure.
1,1’-Bis(diphenylphosphino)ferrocene: Contains a ferrocene moiety, offering different electronic properties.
Uniqueness
1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone is unique due to the presence of the pyrrole ring, which can influence the electronic properties and steric effects of the compound. This can lead to different reactivity and selectivity in catalytic applications compared to other similar ligands.
Eigenschaften
CAS-Nummer |
358640-82-1 |
|---|---|
Molekularformel |
C18H16NOP |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
1-(1-diphenylphosphanylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C18H16NOP/c1-15(20)18-13-8-14-19(18)21(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14H,1H3 |
InChI-Schlüssel |
YYQNMSCWOWSBPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CN1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)
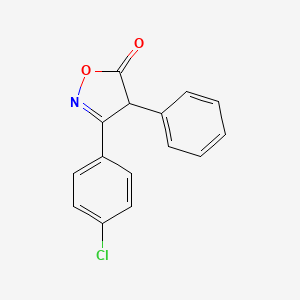



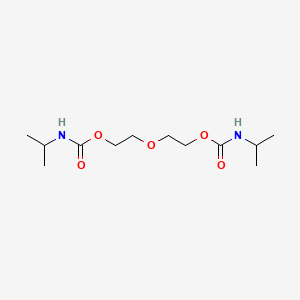
![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12896645.png)
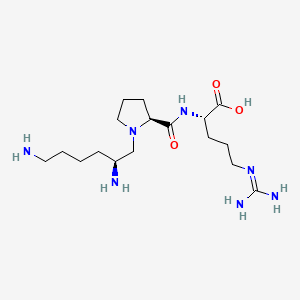

![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
